METHYL 2-{5-[(2-CHLORO-6-FLUOROPHENYL)METHOXY]-4,7-DIMETHYL-2-OXO-2H-CHROMEN-3-YL}ACETATE
Overview
Description
METHYL 2-{5-[(2-CHLORO-6-FLUOROPHENYL)METHOXY]-4,7-DIMETHYL-2-OXO-2H-CHROMEN-3-YL}ACETATE is a complex organic compound that belongs to the class of chromen derivatives This compound is characterized by the presence of a chromen ring system substituted with various functional groups, including chloro, fluoro, and methoxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 2-{5-[(2-CHLORO-6-FLUOROPHENYL)METHOXY]-4,7-DIMETHYL-2-OXO-2H-CHROMEN-3-YL}ACETATE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Chromen Ring: The chromen ring is synthesized through a cyclization reaction involving o-hydroxyacetophenones under basic conditions.
Introduction of Substituents: The chloro and fluoro substituents are introduced through electrophilic aromatic substitution reactions.
Methoxy Group Addition: The methoxy group is added via a nucleophilic substitution reaction.
Esterification: The final step involves the esterification of the chromen derivative with methyl acetate under acidic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
METHYL 2-{5-[(2-CHLORO-6-FLUOROPHENYL)METHOXY]-4,7-DIMETHYL-2-OXO-2H-CHROMEN-3-YL}ACETATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones under oxidative conditions.
Reduction: Reduction reactions can convert the chromen ring to dihydrochromen derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce or replace functional groups on the chromen ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under appropriate conditions.
Major Products
The major products formed from these reactions include quinones, dihydrochromen derivatives, and various substituted chromen compounds .
Scientific Research Applications
METHYL 2-{5-[(2-CHLORO-6-FLUOROPHENYL)METHOXY]-4,7-DIMETHYL-2-OXO-2H-CHROMEN-3-YL}ACETATE has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Mechanism of Action
The mechanism of action of METHYL 2-{5-[(2-CHLORO-6-FLUOROPHENYL)METHOXY]-4,7-DIMETHYL-2-OXO-2H-CHROMEN-3-YL}ACETATE involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
Uniqueness
METHYL 2-{5-[(2-CHLORO-6-FLUOROPHENYL)METHOXY]-4,7-DIMETHYL-2-OXO-2H-CHROMEN-3-YL}ACETATE is unique due to its specific substitution pattern on the chromen ring, which imparts distinct chemical and biological properties compared to other similar compounds .
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
methyl 2-[5-[(2-chloro-6-fluorophenyl)methoxy]-4,7-dimethyl-2-oxochromen-3-yl]acetate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18ClFO5/c1-11-7-17(27-10-14-15(22)5-4-6-16(14)23)20-12(2)13(9-19(24)26-3)21(25)28-18(20)8-11/h4-8H,9-10H2,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DUFWMMINTYRDPQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C(=C(C(=O)O2)CC(=O)OC)C)C(=C1)OCC3=C(C=CC=C3Cl)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18ClFO5 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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